N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide belongs to a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields. This compound and its derivatives have been studied for their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Several studies have focused on the synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide derivatives. Duran and Canbaz (2013) synthesized drug precursor derivatives by reacting imidazole-thione derivatives with chloroacetamide compounds, confirming their structures using spectroscopic methods (Duran & Canbaz, 2013). Similarly, Yurttaş, Tay, and Demirayak (2015) synthesized various derivatives using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group (Yurttaş, Tay, & Demirayak, 2015).
Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed using various spectroscopic methods like NMR, FTIR, and mass spectroscopy. The study by Duran and Canbaz (2013) is a good example of this approach.
Chemical Reactions and Properties
The chemical reactions primarily involve the synthesis of benzothiazole derivatives through various reactions. The pharmacological activities of these compounds, such as antitumor or antimicrobial properties, are often a focus of these studies. For instance, Afzal et al. (2016) evaluated the inhibitory activity of synthesized N-[4-(1,3-benzothiazole-2-yl)phenyl]acetamide derivatives on human monoacylglycerol lipase (hMAGL) enzyme (Afzal et al., 2016).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(13-15-7-2-1-3-8-15)22-17-10-6-9-16(14-17)21-23-18-11-4-5-12-19(18)25-21/h1-12,14H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWWGYKSYQSWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.